molecular formula C11H19NO9 B102070 N-Acetyl-alpha-neuraminic acid CAS No. 17245-21-5

N-Acetyl-alpha-neuraminic acid

Cat. No.: B102070
CAS No.: 17245-21-5
M. Wt: 309.27 g/mol
InChI Key: SQVRNKJHWKZAKO-YRMXFSIDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-alpha-neuraminic acid typically involves the modification of sialic acid through acetylation. This process can be achieved using various reagents and catalysts. For instance, the use of ethyl chloroformate and pyridine in an organic solvent can facilitate the acetylation of sialic acid . The reaction conditions often require controlled temperatures and pH to ensure the selective acetylation of the desired hydroxyl groups.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis, often utilizing automated reactors to maintain precise control over reaction conditions. The process may include multiple purification steps, such as chromatography, to isolate the desired this compound derivative from other reaction by-products .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-alpha-neuraminic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sialic acid lactones, while substitution reactions can produce a variety of functionalized sialic acid derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Acetyl-alpha-neuraminic acid involves its interaction with specific receptors and enzymes on cell surfaces. These interactions can modulate cellular signaling pathways, immune responses, and other physiological processes. For example, this compound can bind to sialic acid-binding immunoglobulin-like lectins (siglecs), influencing immune cell behavior and pathogen recognition .

Comparison with Similar Compounds

Similar Compounds

    N-acetylneuraminic acid (Neu5Ac): The most common sialic acid, lacking the O-acetyl modification.

    N-glycolylneuraminic acid (Neu5Gc): Another sialic acid variant with a glycolyl group instead of an acetyl group.

    9-O-acetyl-N-acetylneuraminic acid: A specific O-acetylated form of Neu5Ac.

Uniqueness

N-Acetyl-alpha-neuraminic acid is unique due to its O-acetyl modification, which can alter its biological functions and interactions compared to other sialic acids. This modification can enhance its stability, influence its binding affinity to receptors, and modulate its role in cellular processes .

Properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVRNKJHWKZAKO-YRMXFSIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82803-97-2
Record name α-Neuraminic acid, N-acetyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82803-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID201309514
Record name N-Acetyl-α-D-neuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-a-neuraminic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

21646-00-4
Record name N-Acetyl-α-D-neuraminic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21646-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-alpha-neuraminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021646004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-acetyl-alpha-neuraminic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03721
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Acetyl-α-D-neuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-.ALPHA.-NEURAMINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04A90EXP8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetyl-a-neuraminic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-alpha-neuraminic acid
Reactant of Route 2
N-Acetyl-alpha-neuraminic acid
Reactant of Route 3
N-Acetyl-alpha-neuraminic acid
Reactant of Route 4
N-Acetyl-alpha-neuraminic acid
Reactant of Route 5
N-Acetyl-alpha-neuraminic acid
Reactant of Route 6
N-Acetyl-alpha-neuraminic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.